Disodium 4-sulfino-2-(trifluoromethyl)benzoate
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Overview
Description
Disodium 4-sulfino-2-(trifluoromethyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which imparts distinct chemical reactivity and stability, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-sulfino-2-(trifluoromethyl)benzoate typically involves the introduction of the trifluoromethyl group and the sulfino group onto a benzoate backbone. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with a sulfinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-sulfino-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The sulfino group can be oxidized to a sulfone group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced benzoates, and substituted trifluoromethyl compounds.
Scientific Research Applications
Disodium 4-sulfino-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfino groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism by which disodium 4-sulfino-2-(trifluoromethyl)benzoate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The sulfino group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the sulfino group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-substituted benzoic acid with distinct chemical properties.
Uniqueness
Disodium 4-sulfino-2-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and sulfino groups, which confer specific reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and industrial applications, where such properties are highly sought after.
Properties
Molecular Formula |
C8H3F3Na2O4S |
---|---|
Molecular Weight |
298.15 g/mol |
IUPAC Name |
disodium;4-sulfinato-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H5F3O4S.2Na/c9-8(10,11)6-3-4(16(14)15)1-2-5(6)7(12)13;;/h1-3H,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChI Key |
SETBOZFBEZFDQP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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